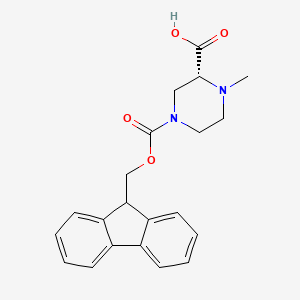
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is a compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is known for its unique structural features, which include a piperazine ring substituted with a methyl group and a fluorenylmethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino groups in the piperazine ring using the fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice for protecting amino groups during peptide synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides and peptide derivatives, including ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester. The Fmoc protection strategy is widely employed in these processes due to its compatibility with automated systems and its ability to produce high-purity products .
化学反应分析
Types of Reactions
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the fluorenylmethyl ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected amines or reduced functional groups.
科学研究应用
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino groups during synthesis, allowing for selective reactions to occur. Upon deprotection, the free amine groups can interact with biological targets, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
(2S,3R)-3-Methylglutamate: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: A commonly used Fmoc-protected amino acid in solid-phase peptide synthesis.
Uniqueness
®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is unique due to its specific combination of a piperazine ring, a methyl group, and a fluorenylmethyl ester group
属性
IUPAC Name |
(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLPDXPWJKDCQ-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













